molecular formula C15H12N2O5 B8715805 4'-Methoxy-2,4-dinitrostilbene

4'-Methoxy-2,4-dinitrostilbene

Cat. No. B8715805
M. Wt: 300.27 g/mol
InChI Key: ZZFDGUCCHZJOQB-UHFFFAOYSA-N
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Patent
US07794896B2

Procedure details

To a 2 liter 3-necked round-bottomed flask equipped with a condenser, a Dean-Stark trap, a mechanical stirrer, nitrogen inlet, heating mantle, thermometer, and a Therm-o-watch® temperature controller, was added p-anisaldehyde (149.8 grams, 1.1 moles), 2,4-dinitrotoluene (182 grams, 1.0 mole), xylene (500 milliliters), and piperidine (50 milliliters, 0.5 mole). The resulting mixture was heated with the temperature on the Therm-o-watch® temperature controller set at 145° C. After stirring and heating for about 2 hours, approximately 20 milliliters of water had collected in the Dean-Stark trap. The reaction solution was allowed to cool to room temperature, and then further cooled with an ice water bath for an additional hour during which time the desired product crystallized from the solution. The solid material was filtered, rinsed with pentane, and dried in a vacuum oven at 100° C. for 12 hours to give 257.1 grams (85.6 percent of theory) of the desired product as a dark red crystalline solid.
Quantity
149.8 g
Type
reactant
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[N+:11]([C:14]1[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[CH:17]=[CH:16][C:15]=1[CH3:23])([O-:13])=[O:12].N1CCCCC1>C1(C)C(C)=CC=CC=1>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH:1]=[CH:23][C:15]2[CH:16]=[CH:17][C:18]([N+:20]([O-:22])=[O:21])=[CH:19][C:14]=2[N+:11]([O-:13])=[O:12])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
149.8 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)=O
Name
Quantity
182 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C
Name
Quantity
50 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 liter 3-necked round-bottomed flask equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
a Dean-Stark trap, a mechanical stirrer, nitrogen inlet, heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated with the temperature on the Therm-o-watch® temperature controller
CUSTOM
Type
CUSTOM
Details
set at 145° C
TEMPERATURE
Type
TEMPERATURE
Details
heating for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
approximately 20 milliliters of water had collected in the Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
further cooled with an ice water bath for an additional hour during which time the desired product
CUSTOM
Type
CUSTOM
Details
crystallized from the solution
FILTRATION
Type
FILTRATION
Details
The solid material was filtered
WASH
Type
WASH
Details
rinsed with pentane
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 100° C. for 12 hours
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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